molecular formula C14H15NO2S2 B12224571 Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate CAS No. 84645-47-6

Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate

Cat. No.: B12224571
CAS No.: 84645-47-6
M. Wt: 293.4 g/mol
InChI Key: MEJLKEYKUAVJRR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate is a thiazole derivative, a class of compounds known for their diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

The synthesis of Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Esterification: The final step involves esterification to introduce the ethyl acetate group.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity .

Properties

CAS No.

84645-47-6

Molecular Formula

C14H15NO2S2

Molecular Weight

293.4 g/mol

IUPAC Name

ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate

InChI

InChI=1S/C14H15NO2S2/c1-2-17-13(16)8-12-10-19-14(18)15(12)9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3

InChI Key

MEJLKEYKUAVJRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=S)N1CC2=CC=CC=C2

Origin of Product

United States

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